5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a phenyldiazenyl group, a hydrazinylidene moiety, and a thioxodihydropyrimidine ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps. One common method includes the condensation of 4-[(E)-phenyldiazenyl]benzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with barbituric acid under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the azo group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethylformamide or acetonitrile under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted hydrazinylidene derivatives
Scientific Research Applications
5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activity, induction of oxidative stress, and initiation of apoptosis in cancer cells . The azo group plays a crucial role in its activity, as it can undergo redox reactions that generate reactive oxygen species, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and exhibit similar antimicrobial and anticancer activities.
1,2,4-Triazoles: Known for their broad spectrum of biological activities, including antifungal and anticancer properties.
1,3,4-Oxadiazoles: These compounds also possess significant biological activities and are used in various medicinal applications.
Uniqueness
5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of a phenyldiazenyl group with a thioxodihydropyrimidine ring. This structural arrangement provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and its potential as a therapeutic agent further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
933239-71-5 |
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Molecular Formula |
C16H12N6O2S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C16H12N6O2S/c23-14-13(15(24)18-16(25)17-14)22-21-12-8-6-11(7-9-12)20-19-10-4-2-1-3-5-10/h1-9H,(H3,17,18,23,24,25) |
InChI Key |
WULLLXCYYQPKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(NC(=S)NC3=O)O |
Origin of Product |
United States |
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